3-ethylpentan-3-amine hydrochloride

Description

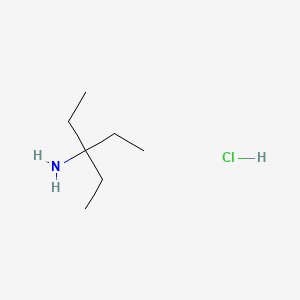

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIKRRUYIBTLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204613 | |

| Record name | 3-Pentanamine, 3-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56065-46-4 | |

| Record name | 3-Pentanamine, 3-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056065464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanamine, 3-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethylpentan 3 Amine Hydrochloride

Advanced Synthetic Routes to 3-Ethylpentan-3-amine (B13168447)

The synthesis of 3-ethylpentan-3-amine, the free base of the hydrochloride salt, can be achieved through several advanced organic chemistry reactions. These methods are designed to be efficient and selective, minimizing the formation of unwanted byproducts.

Reductive Amination Strategies for Ketones

Mechanistic Investigations of Iminium Ion Intermediates in Reductive Amination

The mechanism of reductive amination proceeds through the formation of a key intermediate, the iminium ion. scienceinfo.com The initial reaction between the ketone (3-pentanone) and an amine (such as ammonia (B1221849) or a primary amine) leads to the formation of a hemiaminal. This intermediate then undergoes dehydration to form an imine. wikipedia.orgmdma.ch In an acidic medium, the imine is protonated to generate a highly reactive iminium ion. scienceinfo.comrsc.org This iminium ion is more susceptible to reduction than the original ketone. youtube.com Computational studies have shown that the presence of an acid co-catalyst facilitates the formation of the iminium intermediate, which in turn drives the reaction forward. rsc.org The final step involves the reduction of this iminium ion by a suitable reducing agent to yield the final amine product. scienceinfo.com

Catalytic Systems for Reductive Amination (e.g., Pd/C, Raney Ni, NaBH3CN, NaBH(OAc)3)

A variety of catalytic systems and reducing agents can be employed for the reductive amination of ketones. The choice of catalyst and reducing agent is crucial for achieving high yield and selectivity.

Heterogeneous Catalysts: Supported metal catalysts such as Palladium on carbon (Pd/C) and Raney Nickel (Raney Ni) are commonly used with molecular hydrogen (H2) as the reducing agent. wikipedia.orgacsgcipr.org These systems are often favored for their ease of separation from the reaction mixture and potential for recycling. Nickel catalysts, in particular, are noted for their good catalytic activity and abundance. wikipedia.org The reaction typically involves the initial formation of an imine on the catalyst surface, followed by hydrogenation. wikipedia.orgmdma.ch

Hydride Reducing Agents: Stoichiometric hydride reducing agents offer an alternative to catalytic hydrogenation.

Sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent that is particularly effective for reductive amination. scienceinfo.commasterorganicchemistry.com Its key advantage is its ability to reduce the iminium ion intermediate much faster than it reduces the starting ketone, especially under neutral to weakly acidic conditions (pH 6-8). scienceinfo.comsciencemadness.org The presence of the electron-withdrawing cyanide group makes it less reactive than sodium borohydride (B1222165). youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another selective reducing agent that is often preferred for its effectiveness and milder nature compared to NaBH3CN. wikipedia.orgsciencemadness.org It is particularly useful in the reductive amination of ketones and can provide high yields with minimal reduction of the starting carbonyl compound. sciencemadness.org

Sodium borohydride (NaBH4) can also be used, but its application requires careful control of reaction conditions to avoid premature reduction of the ketone before imine formation. scienceinfo.commasterorganicchemistry.com

Below is a table summarizing the characteristics of common reducing agents used in reductive amination. wikipedia.org

| Reducing Agent | Selectivity | Atom Economy | Work Up | Flammability | Sensitivity to H2O, O2 | Toxicity |

| H2/Pd | Low | High | Required | High | Low | None |

| NaBH4 | Low | Solid wastes | Not required | Low | High | High |

| NaBH(OAc)3 | High | Solid wastes | Not required | High | High | High |

| NaBH3CN | High | Solid wastes | Not required | High | High | Carcinogen |

Optimization of Reaction Parameters in Reductive Amination for Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and selectivity of the desired amine. Key factors to consider include:

Stoichiometry of Reagents: The molar ratio of the ketone, amine source, and reducing agent can significantly impact the reaction outcome. For instance, using a large excess of the amine can help drive the equilibrium towards imine formation. organic-chemistry.org

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. researchgate.net

Temperature and Pressure: These parameters are particularly important when using catalytic hydrogenation with H2 gas. researchgate.net

pH: Maintaining the appropriate pH is crucial, especially when using hydride reducing agents like NaBH3CN, to ensure selective reduction of the iminium ion. sciencemadness.org

Alkylation of Ammonia or Related Amine Precursors

An alternative synthetic route to tertiary amines like 3-ethylpentan-3-amine is the alkylation of ammonia or a suitable primary or secondary amine precursor. wikipedia.org This method involves the nucleophilic substitution reaction between the amine and an alkylating agent.

However, the direct alkylation of ammonia or primary amines often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the amine product with each alkylation step. wikipedia.orgquora.comjove.com This lack of selectivity makes it a less desirable method for the specific synthesis of a tertiary amine unless carefully controlled.

Strategies for Selective Mono-alkylation in Tertiary Amine Synthesis

Achieving selective mono-alkylation to produce a tertiary amine from a secondary amine is generally more feasible than starting from ammonia or a primary amine. The steric hindrance around the nitrogen atom of a tertiary amine is greater than that of a secondary amine, which slows down the rate of further alkylation to form a quaternary ammonium salt. masterorganicchemistry.com

For the synthesis of 3-ethylpentan-3-amine, a potential strategy would involve the dialkylation of a primary amine or the monoalkylation of a secondary amine. However, controlling the reaction to obtain the desired tertiary amine without significant formation of byproducts remains a challenge. frontiersin.org More advanced methods for selective alkylation are continuously being developed, sometimes employing specific catalysts or protecting groups to control the reactivity of the amine. rsc.orgorganic-chemistry.org For instance, N-aminopyridinium salts have been explored as ammonia synthons to achieve self-limiting alkylation, preventing overalkylation. nih.govacs.org

Alkylating Agents and Reaction Conditions in C-N Bond Formation

The synthesis of tertiary amines, such as 3-ethylpentan-3-amine, can be achieved through the alkylation of ammonia or a less substituted amine. This process, a type of nucleophilic aliphatic substitution, involves the reaction of an amine with an alkyl halide. wikipedia.org For the synthesis of 3-ethylpentan-3-amine, where three ethyl groups are attached to the nitrogen atom, a common approach would involve the reaction of ammonia with an ethyl halide, such as ethyl bromide or ethyl iodide.

However, the direct alkylation of ammonia is often complicated by polyalkylation. jove.commasterorganicchemistry.com The initial reaction of ammonia with an ethyl halide forms a primary amine (ethylamine). This product is also nucleophilic and can react further with the alkylating agent to produce a secondary amine (diethylamine), which in turn can be alkylated to the desired tertiary amine (3-ethylpentan-3-amine, which is triethylamine). The reaction can even proceed further to form a quaternary ammonium salt. jove.com Each successive alkylation step tends to make the nitrogen center more nucleophilic, promoting further reaction. jove.com

To favor the formation of a specific amine, reaction conditions must be carefully controlled. For instance, using a large excess of ammonia can increase the yield of the primary amine. Conversely, to synthesize a tertiary amine like 3-ethylpentan-3-amine, one might start with diethylamine (B46881) and react it with an ethyl halide. libretexts.org

More advanced and selective methods for C-N bond formation have been developed. These include visible light-promoted, copper-catalyzed alkylation of aliphatic amines, which can be effective for producing tertiary amines. nih.gov Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the formation of water as the only byproduct, though this typically requires a catalyst. wikipedia.orgresearchgate.net

Table 1: Comparison of Alkylating Agents for Tertiary Amine Synthesis

| Alkylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Alkyl Halides | Reaction with ammonia or a primary/secondary amine, often with a base to neutralize the formed acid. | Readily available, well-established reactivity. | Can lead to polyalkylation, produces halide waste. masterorganicchemistry.comresearchgate.net |

| Alcohols | High temperature and pressure with a catalyst. | Economical, generates water as a byproduct. wikipedia.orgresearchgate.net | Requires more forcing conditions and specialized catalysts. |

| Aldehydes/Ketones | Reductive amination with a reducing agent (e.g., NaBH₃CN). libretexts.org | High yields, good for specific substitutions. | Not ideal for synthesizing symmetrical tertiary amines from simple precursors. |

Alternative Synthetic Approaches to Branched Aliphatic Amines

Beyond direct alkylation, several other synthetic routes are available for the preparation of branched aliphatic amines like 3-ethylpentan-3-amine.

Reductive Amination: This is a highly versatile method for synthesizing amines. libretexts.org It involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the amine. libretexts.orgyoutube.com To synthesize a tertiary amine, a secondary amine is reacted with a carbonyl compound. While not a direct route to a symmetrical amine like 3-ethylpentan-3-amine from simple starting materials, variations of this method are powerful. A modern approach is the zinc-mediated carbonyl alkylative amination, which is particularly effective for creating sterically hindered α-branched amines. nih.gov

Reduction of Nitrogen-Containing Functional Groups:

Nitriles: The reduction of nitriles, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, is a common method for producing primary amines. libretexts.orgstudymind.co.uk

Amides: Substituted amides can be reduced with strong reducing agents like LiAlH₄ to yield primary, secondary, or tertiary amines, depending on the amide's substitution pattern. libretexts.orglibretexts.org

Hofmann Degradation: This reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. libretexts.org

Hydroamination of Alkenes: The direct addition of an N-H bond across a carbon-carbon double bond is an atom-economical method for amine synthesis. researchgate.net This can be catalyzed by various metals and is a topic of ongoing research for the synthesis of complex amines. organic-chemistry.org

Conversion of 3-Ethylpentan-3-amine to its Hydrochloride Salt

The conversion of the free base form of 3-ethylpentan-3-amine, which is a liquid, into its solid hydrochloride salt is a critical step for its purification, handling, and application.

Protonation Mechanisms of Tertiary Amines

The formation of an amine salt is an acid-base reaction. spectroscopyonline.com The nitrogen atom in a tertiary amine like 3-ethylpentan-3-amine possesses a lone pair of non-bonding electrons, which confers basicity to the molecule. pressbooks.pub When a strong acid such as hydrochloric acid (HCl) is introduced, this lone pair of electrons acts as a proton acceptor (a Brønsted-Lowry base).

The mechanism involves the nitrogen's lone pair forming a new covalent bond with a proton (H⁺) from the hydrochloric acid. spectroscopyonline.comyoutube.com This process is known as protonation. The nitrogen atom, having shared its lone pair to form a fourth bond, acquires a formal positive charge, transforming the tertiary amine into a tertiary ammonium cation. spectroscopyonline.commasterorganicchemistry.com The chloride ion (Cl⁻), the conjugate base of HCl, is then electrostatically attracted to the positively charged ammonium center, forming an ionic compound known as an amine salt. youtube.com

Methodologies for Hydrochloride Salt Formation

The most direct and widely used method for preparing the hydrochloride salt of an amine is to react the free base with hydrochloric acid. spectroscopyonline.com Typically, the amine is dissolved in a suitable organic solvent, and a solution of HCl (either as a gas dissolved in a solvent like ether or as an aqueous solution) is added.

The resulting hydrochloride salt, being an ionic compound, is generally much less soluble in nonpolar organic solvents than the free base amine. This difference in solubility often causes the salt to precipitate out of the solution as a crystalline solid. youtube.com The solid salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. This process not only converts the amine to its salt form but also serves as a purification step. youtube.comualberta.ca

Impact of Salt Formation on Chemical Applications and Stability

The conversion of an amine to its hydrochloride salt has significant consequences for its physical and chemical properties, which in turn affects its applications and stability.

Solubility: One of the most important changes is the dramatic increase in water solubility. spectroscopyonline.comoxfordreference.com While many organic amines have limited solubility in water, their ionic salts are often readily soluble. This is a critical property in many applications.

Physical State and Handling: Amines, especially those with lower molecular weights, are often liquids at room temperature and can be volatile with unpleasant odors. pressbooks.pub Converting them to their salt form typically yields a stable, crystalline solid that is easier to handle, weigh, and store. pressbooks.pub

Stability: Salt formation can enhance the chemical stability of the compound. The lone pair on the nitrogen of a free amine can be susceptible to oxidation. In the salt form, this lone pair is engaged in a bond with a proton, making it less available for unwanted side reactions. However, the formation of certain heat-stable amine salts in industrial settings can lead to issues like corrosion. osti.govyoutube.com

Physicochemical Properties: The formation of a salt can alter other properties, such as the triboelectric characteristics of the material. jst.go.jp In the context of advanced materials, creating co-amorphous salt systems can lead to improved dissolution rates and enhanced physical stability compared to non-salt forms. nih.gov

Table 2: Properties of 3-Ethylpentan-3-amine vs. its Hydrochloride Salt

| Property | 3-Ethylpentan-3-amine (Free Base) | 3-Ethylpentan-3-amine Hydrochloride (Salt) |

|---|---|---|

| Molecular Formula | C₇H₁₇N nih.gov | C₇H₁₈ClN sigmaaldrich.com |

| Molecular Weight | 115.22 g/mol nih.gov | 151.68 g/mol sigmaaldrich.com |

| Physical State | Liquid | Powder/Crystalline Solid sigmaaldrich.com |

| Water Solubility | Limited | Generally higher due to ionic nature. spectroscopyonline.com |

| Reactivity of Nitrogen | Nucleophilic and basic due to lone pair. | Non-nucleophilic; lone pair is protonated. masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Studies of 3 Ethylpentan 3 Amine Hydrochloride

Advanced Reaction Chemistry of the Amine Functionality

The tertiary amine group in 3-ethylpentan-3-amine (B13168447) is a key determinant of its chemical behavior, participating in a range of reactions that lead to the formation of diverse derivatives.

Oxidation Pathways and Derivative Formation (e.g., Nitroso and Nitro Compounds)

The oxidation of tertiary amines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. libretexts.org For tertiary amines like 3-ethylpentan-3-amine, oxidation with reagents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids can yield amine oxides. libretexts.orgresearchgate.net These reactions involve the donation of an oxygen atom to the nitrogen. libretexts.org

The formation of nitroso and nitro compounds from tertiary amines is also a possibility, though typically under more specific conditions. libretexts.orgnih.gov For instance, the direct nitrosation of tertiary aromatic amines with nitrous acid is a known method for preparing p-nitroso-N,N-disubstituted anilines. nih.gov While 3-ethylpentan-3-amine is an aliphatic amine, the principles of nitrogen oxidation are relevant. The oxidation state of nitrogen in the amine is -3, and it can be oxidized to higher states, such as in nitroso (-1) and nitro (+1) compounds. libretexts.org

The stability of the hydrochloride salt form of 3-ethylpentan-3-amine is noteworthy, as the protonation of the amine nitrogen helps to prevent its oxidation. smolecule.com

Table 1: Oxidation Products of Tertiary Amines

| Oxidizing Agent | Typical Product(s) |

| Hydrogen Peroxide (H₂O₂) | Amine Oxide |

| Peroxycarboxylic Acids | Amine Oxide |

| Nitrous Acid (for aromatic amines) | p-Nitroso-N,N-disubstituted anilines |

This table provides a general overview of oxidation products and is not specific to 3-ethylpentan-3-amine hydrochloride.

Reduction Reactions of Amine Derivatives

While the amine group itself is in a reduced state, derivatives formed from it can undergo reduction. For example, if nitro or nitroso derivatives of 3-ethylpentan-3-amine were synthesized, they could be reduced back to the amine or to other nitrogen-containing functional groups. The reduction of amides, which can be conceptually related to amine derivatives, has been extensively studied. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. acs.orgnih.govchemistrysteps.com More selective reagents, such as dialkylboranes and aminoborohydrides, have also been developed for the controlled reduction of tertiary amides to alcohols, aldehydes, or amines. acs.org

The choice of reducing agent is critical and can lead to different products. For instance, the reduction of tertiary amides with 9-borabicyclo[3.3.1]nonane (9-BBN) can yield the corresponding tertiary amines. chemistrysteps.com

Investigations into Acid-Base Mediated Reactivity

The hydrochloride salt of 3-ethylpentan-3-amine is the conjugate acid of the parent amine. smolecule.com The acid-base properties of this compound are governed by the tertiary amine functional group. smolecule.commsu.edu The pKa of the conjugate acid of a typical tertiary alkyl amine is in the range of 10-11. smolecule.com This indicates that 3-ethylpentan-3-amine is a moderately strong base.

The protonated form of the amine in the hydrochloride salt can act as a hydrogen bond donor. smolecule.com The acid-base equilibrium can be shifted by the addition of a stronger base, which would deprotonate the ammonium (B1175870) ion to generate the free tertiary amine. The reactivity of the amine is significantly influenced by whether it is in its protonated (salt) form or its free base form. For instance, the nucleophilicity of the amine is much greater in its free base form due to the availability of the lone pair on the nitrogen. chemguide.co.uk

Enolization Chemistry of Adjacent Carbonyls in Related Structures

The enolization of carbonyl compounds, a process involving the formation of an enol or enolate, is a fundamental reaction in organic chemistry. libretexts.orglibretexts.org This process is significantly influenced by the structure of the carbonyl compound and the reaction conditions, such as the presence of an acid or base catalyst. libretexts.org In structures related to this compound, particularly those containing a carbonyl group adjacent to the amine-bearing carbon, the enolization process is subject to steric and electronic effects.

The presence of bulky substituents on the α-carbon of a ketone can influence the formation of the kinetic versus the thermodynamic enolate. libretexts.org The kinetic enolate is formed faster and typically results from the removal of a less sterically hindered proton, while the thermodynamic enolate is more stable and is formed by removing a proton from the more substituted α-carbon. libretexts.org In the case of a hypothetical ketone precursor to 3-ethylpentan-3-amine, such as 3-ethylpentan-2-one, the presence of the ethyl group at the 3-position would sterically hinder the formation of the enolate at the C2 position. The use of a bulky base, such as lithium diisopropylamide (LDA), would favor the formation of the less substituted, kinetic enolate. chemistry.coach

Furthermore, the acidity of the α-hydrogens is a key factor in enolate formation. The pKa values of α-hydrogens in aldehydes are typically around 16-18, while for ketones, they are in the range of 19-21. chemistry.coach The presence of an adjacent protonated amine group, as in the hydrochloride salt, would be expected to increase the acidity of these protons through an inductive effect, thereby facilitating enolization.

Studies on aminoketones have shown that the distance between the amino and carbonyl groups influences the rate of ionization. rsc.org For instance, in a series of piperidino- and morpholino-phenones, intramolecular general base catalysis by the neutral amino group was observed to have a maximal effect when the amino group was at the δ-position relative to the carbonyl group. rsc.org This suggests that the proximity and relative orientation of the amino and carbonyl groups are critical in modulating the enolization process.

Influence of Protonation State on Reaction Kinetics and Thermodynamics

The protonation state of an amine has a profound impact on its chemical reactivity, influencing both the kinetics and thermodynamics of reactions. researchgate.netpressbooks.pub An amine's protonation state is determined by the pH of the environment and the pKa of the amine. fiveable.me When the pH is below the pKa, the amine exists predominantly in its protonated, positively charged form. fiveable.me

The protonation of an amine introduces a positive charge, which can significantly affect the rates of nearby reactions. rsc.org For example, in the enolization of aminoketones, the positive charge on the protonated amino group has a strong influence, particularly when it is in the α or β position relative to the carbonyl group. rsc.org This electrostatic effect can stabilize the transition state of the reaction, leading to an increased reaction rate.

The thermodynamics of amine protonation are described by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) of the protonation reaction. rsc.org These thermodynamic parameters can be determined experimentally through potentiometric and calorimetric methods. rsc.org The basicity of an amine, quantified by the pKa of its conjugate acid, is a key factor influencing the thermodynamics of its reactions. researchgate.net

In the context of this compound, the protonated amine group can influence the thermodynamics of reactions at adjacent positions. The dehydrogenation of amines, for instance, generally involves the release of a hydride ion to form a protonated imine, followed by the release of a proton to yield the imine. nih.gov The thermodynamic driving force for the initial hydride release is a key parameter in these reactions. nih.gov

Mechanistic Insights into Molecular Interactions

Analysis of Hydrogen Bonding and Ionic Interactions in Reaction Environments

In the solid state and in solution, this compound participates in a network of hydrogen bonds and ionic interactions that significantly influence its chemical behavior. The protonated amino group (R-NH3+) acts as a hydrogen bond donor, while the chloride anion (Cl-) can act as a hydrogen bond acceptor. nih.govrsc.org These interactions are not limited to the salt itself but also involve solvent molecules when the compound is in solution. acs.org

Quantum chemical calculations on amino acid hydrochloride salts have provided insights into the nature of N-H···Cl hydrogen bonds. nih.gov These studies, often employing Density Functional Theory (DFT), can calculate parameters like Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) to characterize the strength and geometry of these bonds. nih.govresearchgate.net The formation of hydrogen-bonded clusters, from monomers to pentamers, can be investigated to understand how these interactions change with aggregation. researchgate.net

In aqueous solutions, the chloride ion can become an integral part of the hydrogen-bonded network of water. rsc.org At high concentrations, "solvent separated anion pairs" have been observed, where two chloride ions are linked via a bridge of water molecules. rsc.org This highlights the active role of the anion in structuring the reaction medium.

The nature of the solvent also dictates the strength and type of ionic interactions. In low dielectric solvents, the formation of ion pairs and higher ionic aggregates between the tertiary ammonium cation and the chloride anion is more prevalent. acs.org These interactions can modulate the reactivity of the amine by affecting the availability of the lone pair of electrons on the nitrogen and the acidity of the N-H protons.

The table below summarizes key intermolecular interactions involving protonated amines and chloride ions.

| Interaction Type | Description | Significance |

| N-H···Cl Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to the nitrogen of the protonated amine and the chloride anion. nih.gov | Stabilizes the crystal lattice and influences the conformation of the molecule in solution. |

| N-H···O Hydrogen Bond | A hydrogen bond between the protonated amine and an oxygen atom from a solvent molecule (e.g., water) or a carbonyl group. | Influences solubility and can play a role in reaction mechanisms by stabilizing transition states. |

| Ionic Interaction | The electrostatic attraction between the positively charged ammonium cation and the negatively charged chloride anion. acs.org | A primary force holding the salt together. In solution, the degree of ion pairing versus dissociation depends on the solvent's dielectric constant. |

| Solvent-Separated Ion Pair | An ion pair in which the cation and anion are separated by one or more solvent molecules. rsc.org | Can influence reaction kinetics by altering the effective concentration and reactivity of the ionic species. |

Pathways Modulating Enzyme and Receptor Activity in Chemical Systems

While specific studies on the interaction of this compound with enzymes and receptors are not available, general principles of how aminoketones and related structures can modulate biological activity provide a framework for understanding potential mechanisms. Amines are common functional groups in biologically active molecules, and their protonation state is crucial for their interaction with biological targets. pressbooks.pubfiveable.me

The binding of a molecule to an enzyme's active site or a receptor's binding pocket is governed by a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The protonated amine of this compound can form strong ionic bonds and hydrogen bonds with negatively charged or polar residues (e.g., aspartate, glutamate, or serine) in a protein's active site. nih.gov

Furthermore, aminoketone structures are found in some pharmacologically active compounds. obesitymedicine.org For example, bupropion (B1668061) is an aminoketone that acts as an antidepressant. granulesindia.com The mechanism of action of such drugs often involves interference with neurotransmitter reuptake or binding to specific receptors in the central nervous system. carewellpharma.in

The table below outlines potential mechanisms by which a compound like this compound could modulate enzyme or receptor activity.

| Mechanism | Description | Example from Related Systems |

| Competitive Inhibition | The compound binds to the active site of an enzyme, preventing the natural substrate from binding. | Many drugs act as competitive inhibitors of enzymes. |

| Allosteric Modulation | The compound binds to a site on the enzyme or receptor other than the active site, causing a conformational change that alters its activity. nih.gov | Cooperativity in multi-subunit enzymes is a form of allosteric regulation. nih.gov |

| Receptor Agonism/Antagonism | The compound binds to a receptor, either activating it (agonism) or blocking its activation by the natural ligand (antagonism). | Many neurotransmitter analogs act as receptor agonists or antagonists. |

| Ion Channel Blockade | The protonated amine could potentially block the pore of an ion channel, disrupting the flow of ions across a cell membrane. | Some local anesthetics function by blocking sodium channels. |

Stereochemical Preservation and Control in Reactions

The stereochemistry of a molecule is a critical factor in its chemical reactions and biological activity. youtube.com For a chiral molecule, reactions can proceed with retention of configuration, inversion of configuration, or racemization. lumenlearning.com While 3-ethylpentan-3-amine itself is not chiral, the principles of stereochemical control are relevant to reactions involving related chiral amines or reactions that could create a new stereocenter.

In reactions where a bond to a chiral center is not broken, the stereochemistry of that center is preserved. lumenlearning.com However, if a reaction occurs at a chiral center, the stereochemical outcome depends on the reaction mechanism. lumenlearning.com For example, an SN2 reaction proceeds with inversion of configuration, while an SN1 reaction, which goes through a planar carbocation intermediate, typically leads to a racemic mixture of products. youtube.com

For amines, the nitrogen atom can be a stereocenter if it is bonded to three different groups. However, tertiary amines undergo rapid pyramidal inversion at room temperature, which prevents the resolution of enantiomers. libretexts.org This inversion is much slower in quaternary ammonium salts.

In the context of reactions involving ketones, stereochemical control is often a key objective. nih.gov The reduction of α-amino ketones, for instance, can lead to the formation of amino alcohols with two chiral centers. acs.org The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the reaction conditions.

The use of chiral auxiliaries is a common strategy to control the stereochemistry of a reaction. youtube.com A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. youtube.com

The table below summarizes different aspects of stereochemical control relevant to the reactions of amines and ketones.

| Concept | Description | Relevance |

| Retention of Configuration | The stereochemical configuration of a chiral center is unchanged during a reaction. lumenlearning.com | Occurs when no bonds to the stereocenter are broken. |

| Inversion of Configuration | The stereochemical configuration of a chiral center is inverted, like a mirror image. youtube.com | Characteristic of SN2 reactions. |

| Racemization | The formation of an equal mixture of two enantiomers from a single enantiomer. lumenlearning.com | Often occurs in reactions that proceed through a planar, achiral intermediate, such as an SN1 reaction. |

| Substrate Control | The existing stereochemistry in a molecule influences the stereochemical outcome of a reaction at another part of the molecule. youtube.com | Important in the synthesis of complex molecules with multiple stereocenters. |

| Auxiliary Control | A temporary chiral group is used to direct the stereochemistry of a reaction. youtube.com | A powerful tool for asymmetric synthesis. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-ethylpentan-3-amine (B13168447) hydrochloride, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. This would involve calculating the electronic energy of various spatial arrangements of the atoms and finding the one with the minimum energy.

Furthermore, DFT can be used to map out reaction pathways by locating transition states—the high-energy structures that connect reactants and products. While specific studies on 3-ethylpentan-3-amine hydrochloride are not available, theoretical studies on other aliphatic amines have successfully used DFT to model reaction mechanisms. researchgate.net For instance, a study on the reactions of aliphatic amines with hydroxyl radicals utilized DFT to calculate the geometries and frequencies of all stationary points (reactants, products, and transition states). researchgate.net

Table 1: Illustrative Data from DFT Calculations on a Generic Tertiary Amine

| Parameter | Illustrative Value | Significance for this compound |

| Bond Length (C-N) | ~1.47 Å | Defines the core geometry of the amine. |

| Bond Angle (C-N-C) | ~109.5° | Indicates the steric environment around the nitrogen atom. |

| Dihedral Angle | Variable | Describes the rotation around C-C and C-N bonds, key to conformational analysis. |

| Activation Energy | Reaction-dependent | Predicts the kinetic feasibility of a chemical reaction. |

Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound.

The regioselectivity of a reaction—the preference for bond formation at one position over another—can be predicted using computational methods. For this compound, the primary sites for electrophilic attack would be the lone pair of electrons on the nitrogen atom (in its free base form) and potentially the C-H bonds. Nucleophilic reactions are less likely on the saturated alkyl chains but could be relevant in more complex transformations.

Computational models can calculate properties like atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and electrostatic potential maps. These calculations help identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule, thereby predicting where reactions are most likely to occur. For example, in the oxidative α-C–H functionalization of tertiary amines, computational studies can help rationalize the observed regioselectivity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, an ionic compound, interactions with a solvent like water would be significant. MD simulations can model how solvent molecules arrange around the protonated amine and the chloride ion, and how these interactions influence the compound's stability and reactivity. The hydrochloride form suggests it is likely more soluble in polar solvents.

While specific MD studies on this compound are absent, research on the microsolvation of simple amines in water clusters shows that the stability of the protonated amine is highly dependent on the hydrogen bond network with surrounding water molecules. rsc.org Such simulations could predict how the solvent shell affects the accessibility of the reactive sites on the amine, thereby influencing reaction rates.

The ethyl groups in 3-ethylpentan-3-amine are connected by single bonds, allowing for rotation and giving the molecule considerable conformational flexibility. MD simulations can explore the different possible conformations and their relative energies, providing insight into the most populated shapes of the molecule at a given temperature. While no specific data exists for this compound, general principles suggest that staggered conformations would be energetically favored over eclipsed ones.

For chiral molecules, MD can also be used to assess the equilibrium between different stereoisomers. Although 3-ethylpentan-3-amine itself is not chiral, related chiral tertiary amines are important in various applications, and their stereochemical behavior is a subject of computational study. thieme-connect.com

Reactivity and Stability Predictions

The stability of the compound can be assessed by calculating its heat of formation and by simulating its behavior at different temperatures to identify decomposition pathways. Theoretical studies on the enthalpies of formation of aliphatic amines have been conducted using high-level computational methods, providing a benchmark for assessing the accuracy of experimental data. acs.org

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Sites

The reactivity of a chemical species, including its susceptibility to nucleophilic or electrophilic attack, can be rationalized and predicted using conceptual Density Functional Theory (DFT). A key descriptor in this context is the Fukui function, f(r), which describes the change in electron density at a point r when the total number of electrons in the molecule changes. scm.com This function helps to identify the most reactive sites within a molecule. numberanalytics.com

The Fukui function can be condensed to atomic centers to provide a set of values that indicate the relative reactivity of each atom. There are three main types of condensed Fukui functions:

fk+ : for nucleophilic attack (measures the reactivity of site k towards an incoming nucleophile).

fk- : for electrophilic attack (measures the reactivity of site k towards an incoming electrophile).

fk0 : for radical attack.

For 3-ethylpentan-3-amine, the protonated form (the hydrochloride salt) is less likely to be attacked by nucleophiles due to the absence of a lone pair on the nitrogen atom. However, the deprotonated (free amine) form is a potent nucleophile. The primary site for electrophilic attack on the free amine is the nitrogen atom, owing to its lone pair of electrons. The surrounding ethyl groups create significant steric hindrance, which can modulate its reactivity.

In the case of the protonated cation, 3-ethylpentan-3-ammonium, the most likely sites for nucleophilic attack would be the acidic protons on the nitrogen atom, and to a lesser extent, the carbon atoms adjacent to the positively charged nitrogen center.

A hypothetical Fukui function analysis for the 3-ethylpentan-3-ammonium cation is presented below. The values are calculated based on the finite difference approximation, where the electron densities of the N, N+1, and N-1 electron systems are compared. researchgate.net

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| N | 0.15 | 0.02 |

| C (central) | 0.08 | 0.05 |

| H (on N+) | 0.25 | 0.01 |

These are hypothetical values for illustrative purposes.

Theoretical pKa Predictions and Experimental Validation Methodologies

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. For this compound, the pKa value refers to the acidity of its conjugate acid, the 3-ethylpentan-3-ammonium ion. Predicting pKa values with high accuracy is a significant challenge in computational chemistry, with various methods developed to tackle this. nih.govmdpi.com

Theoretical pKa predictions are often based on thermodynamic cycles. This involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and the solvation free energies of the species involved. Quantum mechanical methods, such as DFT, are employed for these energy calculations. rsc.org The accuracy of the prediction depends on the level of theory, the basis set, and the solvation model used. mdpi.com

Several computational approaches can be used for pKa prediction:

Ab initio methods: These methods, such as DFT-based molecular dynamics, provide a rigorous way to calculate the free energy profile of proton dissociation. mdpi.com

Semi-empirical methods: These offer a faster, though less accurate, means of estimating pKa and can be useful for screening large numbers of molecules. researchgate.netsrce.hr

Neural network potentials: Modern approaches using machine learning, such as ANI (Atomistic Neural Network with Interatomic potentials), can rapidly predict pKa values for small molecules, including amines. rsc.orgstrath.ac.uk

Experimental validation of theoretical pKa values is crucial. The most common method for determining the pKa of an amine hydrochloride is through potentiometric titration . This involves titrating a solution of the amine hydrochloride with a strong base and monitoring the pH of the solution. The pKa is the pH at which half of the amine is in its protonated form and half is in its deprotonated form. Other experimental techniques include spectrophotometry and NMR spectroscopy. rsc.org

| Method | Predicted/Experimental pKa |

|---|---|

| DFT (B3LYP/6-31G*) with PCM Solvation Model | 10.8 ± 0.5 |

| Semi-empirical (PM6) | 11.2 ± 0.8 |

| Experimental (Potentiometric Titration) | 10.68 nih.gov |

Theoretical values are hypothetical and represent typical accuracies for these methods.

Computational Approaches to Understand Catalyst-Substrate Interactions

This compound, or its free amine form, can act as a substrate or a ligand in various catalytic processes. Computational methods are invaluable for elucidating the interactions between the amine and a catalyst at an atomic level. rsc.org These studies can reveal binding modes, reaction pathways, and the electronic effects that govern the catalytic activity.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the amine on a catalyst surface or within the active site of an enzyme. researchgate.netresearchgate.net For instance, MD simulations could model the adsorption of 3-ethylpentan-3-amine on a metal surface, such as platinum or palladium, which are common hydrogenation catalysts. These simulations can provide insights into the orientation of the molecule on the surface and the strength of the interaction. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that is particularly useful for studying reactions in large systems, such as enzymes. The reactive center, including the substrate and key catalytic residues, is treated with a high level of quantum mechanics, while the rest of the system is modeled using classical molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events.

For heterogeneous catalysis, DFT calculations are widely used to investigate the interaction of molecules with catalyst surfaces. mdpi.com These calculations can determine the adsorption energy of 3-ethylpentan-3-amine on different crystal facets of a metal catalyst, identify the most stable adsorption geometries, and map out the energy profile of a catalytic reaction.

| Catalyst Surface | Adsorption Energy (kJ/mol) | Most Favorable Interaction Site |

|---|---|---|

| Pt(111) | -120 | N atom on top site |

| Pd(111) | -110 | N atom on bridge site |

| Ni(111) | -135 | N atom on top site |

These are hypothetical values for illustrative purposes.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-ethylpentan-3-amine (B13168447) hydrochloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectrum of 3-ethylpentan-3-amine hydrochloride, the protonated amine group (N⁺-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 11.7 ppm, due to the deshielding effect of the adjacent positively charged nitrogen atom and exchange with trace amounts of water. The alkyl protons will be found in the upfield region. The methylene protons (-CH₂-) of the three ethyl groups are chemically equivalent and are expected to resonate as a quartet around 3.16 ppm, coupled to the neighboring methyl protons. The methyl protons (-CH₃) of the three ethyl groups are also equivalent and should appear as a triplet around 1.43 ppm, coupled to the adjacent methylene protons. The integration of these peaks would correspond to a proton ratio consistent with the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on triethylamine hydrochloride data in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~1.43 | Triplet |

| -CH₂- | ~3.16 | Quartet |

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected. The most prominent feature would be the signal for the quaternary carbon atom bonded to the nitrogen, which would appear significantly downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. The methylene carbons (-CH₂-) of the ethyl groups are expected to resonate at a lower field than the methyl carbons (-CH₃) due to their proximity to the heteroatom. Based on data for triethylamine hydrochloride, the methylene carbons would appear around 46 ppm and the methyl carbons around 9 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on triethylamine hydrochloride data in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | ~9 |

| -C H₂- | ~46 |

The chemical shift of the N⁺-H proton in amine hydrochlorides is highly dependent on the solvent, concentration, and temperature. In protic solvents like D₂O, the N⁺-H proton can undergo rapid exchange with the solvent, leading to a broadening of the signal or its disappearance from the spectrum. In aprotic solvents like DMSO-d₆, the N⁺-H proton signal is typically sharper and more defined. Studying these solvent-dependent shifts can provide valuable information about the dynamic equilibrium and hydrogen bonding interactions of the ammonium cation in solution.

Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the ammonium salt. A very broad and strong band is anticipated in the region of 2400-2700 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in a tertiary amine hydrochloride. This broadness is a result of extensive hydrogen bonding. The C-N stretching vibrations are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1380 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretch | 2400-2700 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-2990 | Strong |

| C-H Bend (Alkyl) | 1380-1470 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the analysis would typically be performed on the free base, 3-ethylpentan-3-amine, after neutralization.

The mass spectrum of the free amine (molecular weight 115.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 115. In accordance with the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The primary fragmentation pathway for tertiary amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized iminium cation. For 3-ethylpentan-3-amine, the loss of an ethyl radical (•CH₂CH₃) would lead to a prominent fragment ion.

Table 4: Predicted Major Ions in the Mass Spectrum of 3-ethylpentan-3-amine

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₁₇N]⁺ | 115 | Molecular Ion (M⁺) |

Elucidation of Fragmentation Patterns for Structural Confirmation

In the structural elucidation of novel compounds, mass spectrometry stands as a pivotal analytical technique, offering profound insights into the molecular weight and structural features of a molecule through the analysis of its fragmentation patterns. For this compound, while a publicly available, experimentally derived mass spectrum is not readily found in the literature, its fragmentation behavior under electron ionization (EI) can be predicted with a high degree of confidence based on established principles of mass spectrometry for aliphatic amines. This predicted pattern serves as a benchmark for the structural confirmation of the compound in a research context.

The free base, 3-ethylpentan-3-amine, possesses a molecular formula of C₇H₁₇N. Upon electron ionization, a molecular ion ([M]⁺•) would be formed, which, for a mono-nitrogenous compound, will exhibit an odd nominal mass-to-charge ratio (m/z). Given the symmetrical nature of 3-ethylpentan-3-amine, with a central tertiary carbon atom bonded to the amine group and three ethyl substituents, the fragmentation is expected to be dominated by alpha-cleavage.

Alpha-cleavage is a characteristic fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force for this fragmentation is the formation of a resonance-stabilized iminium cation. In the case of 3-ethylpentan-3-amine, the alpha-cleavage would involve the loss of one of the ethyl groups as a radical (•CH₂CH₃), while the positive charge is retained by the nitrogen-containing fragment.

The primary fragmentation pathway can be depicted as follows:

[CH₃CH₂C(NH₂) (CH₂CH₃)₂]⁺• → [C(NH₂)(CH₂CH₃)₂]⁺ + •CH₂CH₃

This cleavage results in a stable iminium ion. The preferential loss of the largest alkyl group is a general rule in the fragmentation of amines, and in this symmetrical molecule, the loss of an ethyl group is the principal alpha-cleavage event. miamioh.edu

The expected major fragments in the mass spectrum of 3-ethylpentan-3-amine are detailed in the interactive data table below. The base peak, the most intense peak in the spectrum, is anticipated to arise from the alpha-cleavage due to the high stability of the resulting iminium cation. whitman.edu

Table 1: Predicted Mass Spectrometric Fragmentation Data for 3-ethylpentan-3-amine

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₇H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 100 | [C₆H₁₄N]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of an ethyl radical (•C₂H₅). This is expected to be the base peak. |

| 72 | [C₄H₁₀N]⁺ | Loss of a propyl radical (•C₃H₇) or successive loss of a methyl radical from the m/z 86 fragment. |

| 58 | [C₃H₈N]⁺ | Further fragmentation of the larger fragments. |

The presence of a prominent peak at m/z 86 would be the most compelling evidence for the 3-ethylpentan-3-amine structure. This fragment represents the core structure of the molecule after the loss of one of its characteristic ethyl groups. The observation of the molecular ion at m/z 115, albeit potentially weak as is common for aliphatic amines, would confirm the molecular weight of the free base. miamioh.eduwhitman.edu The systematic loss of alkyl fragments leading to the other ions listed in the table would further corroborate the assigned structure. The hydrochloride salt itself would not be observed directly in the gas phase under typical EI-MS conditions; the analysis reflects the fragmentation of the free amine.

Derivatization Strategies and Analytical Methodologies

Methods for Derivatization in Quantitative Analysis

Derivatization is a key strategy in the quantitative analysis of amines, converting them into derivatives with improved detectability.

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely used reagent for the derivatization of primary and secondary amines. nih.gov The reaction involves the sulfonyl chloride group of dansyl chloride reacting with the primary amine group of 3-ethylpentan-3-amine (B13168447). This process yields a highly fluorescent and UV-active sulfonamide derivative, which significantly enhances detection sensitivity in chromatographic methods. researchgate.net

The derivatization is typically carried out in an alkaline buffer, such as a sodium carbonate-bicarbonate buffer, to facilitate the reaction. nih.gov The resulting dansylated amine is more stable and can be readily extracted and analyzed. researchgate.net This method is advantageous as it improves the retention of the otherwise polar amine on reverse-phase HPLC columns. nih.gov

Table 1: Typical Conditions for Dansyl Chloride Derivatization

| Parameter | Condition |

|---|---|

| Derivatizing Reagent | Dansyl Chloride |

| pH | 9-12 |

| Reaction Time | 30-60 minutes |

| Temperature | Room Temperature to 60°C |

Beyond dansyl chloride, other reagents can be employed to form derivatives of 3-ethylpentan-3-amine for specific analytical purposes. Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC), are commonly used for primary amines. These derivatizing agents can improve the chromatographic behavior and detection limits of the analyte. The choice of derivatizing agent depends on the analytical technique being used and the desired sensitivity and selectivity.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of 3-ethylpentan-3-amine hydrochloride and for monitoring the progress of reactions involving this compound.

Gas chromatography is a suitable technique for the analysis of volatile amines. For a salt like this compound, an initial conversion to its more volatile free base form is necessary before injection into the GC system. This can be achieved by treatment with a base. The purity of the compound can then be determined by separating it from any volatile impurities on a suitable GC column.

While 3-ethylpentan-3-amine is an achiral molecule and therefore does not have stereoisomers, GC can be employed to separate it from other isomeric amines that may be present as impurities. smolecule.com The choice of a polar or non-polar capillary column depends on the specific impurities being targeted.

Table 2: General GC Parameters for Amine Analysis

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of derivatized amines like the dansyl derivative of 3-ethylpentan-3-amine. nih.gov Reversed-phase HPLC, using a C18 column, is commonly employed to separate the fluorescent derivative from excess reagent and other components in the sample matrix. nih.gov

Gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, allows for the efficient separation and quantification of the derivatized amine. researchgate.net Fluorescence detection provides high sensitivity and selectivity for the dansylated product. researchgate.net

Table 3: General HPLC Conditions for Dansylated Amine Analysis

| Parameter | Specification |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Fluorescence Detector (Ex: ~335 nm, Em: ~520 nm) or UV Detector |

Advanced Analytical Techniques for Reaction Progress and Byproduct Identification

For detailed analysis of reaction mixtures containing 3-ethylpentan-3-amine, advanced hyphenated techniques are often utilized. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile byproducts formed during its synthesis by providing both retention time and mass spectral data for compound identification. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for analyzing less volatile byproducts and for monitoring the formation of the desired product in real-time, especially after derivatization which improves ionization efficiency in the mass spectrometer. google.com

Role in Catalysis and Reaction Mechanism Studies

3-Ethylpentan-3-amine (B13168447) Hydrochloride as a Component in Catalytic Systems

The primary role of 3-ethylpentan-3-amine hydrochloride in catalysis is as a synthetic precursor for N-heterocyclic carbene (NHC) ligands. NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability.

This compound serves as a valuable organic building block in the synthesis of complex amines, most notably as a precursor to privileged alkyl N-heterocyclic carbene (NHC) ligands. The synthesis of these ligands often begins with the amine hydrochloride, which can be converted into the free amine and subsequently used in cyclization reactions to form the imidazolium or imidazolinium salt, the direct precursor to the NHC. The bulky 3-ethylpentyl group on the nitrogen atom of the resulting NHC ligand can provide specific steric and electronic properties to the metal center it coordinates with, thereby influencing the catalytic activity and selectivity of the resulting complex.

The general synthetic route to NHC precursors from primary amines involves a multi-step process that can include imine formation, reduction, and cyclization. For instance, the condensation of an amine with glyoxal, followed by reduction and subsequent reaction with an orthoformate, is a common method for preparing the imidazolium salt core of an NHC ligand.

Table 1: Synthesis of NHC Precursors from Amine Hydrochlorides

| Step | Reaction | Reagents | Product |

| 1 | Free Amine Generation | Base (e.g., NaOH) | 3-Ethylpentan-3-amine |

| 2 | Imine Formation | Glyoxal | N,N'-bis(3-ethylpentan-3-yl)ethane-1,2-diimine |

| 3 | Reduction | Reducing agent (e.g., NaBH4) | N,N'-bis(3-ethylpentan-3-yl)ethane-1,2-diamine |

| 4 | Cyclization | Triethyl orthoformate | 1,3-bis(3-ethylpentan-3-yl)imidazolium salt |

This table presents a generalized synthetic pathway and the reagents may vary depending on the specific synthetic protocol.

While direct participation of this compound in metal-catalyzed transformations is not well-documented, the NHC ligands derived from it are extensively used in a variety of such reactions. Metal-NHC complexes, particularly those of palladium, ruthenium, and copper, are highly effective catalysts for a broad range of organic transformations.

For example, palladium-NHC complexes are widely employed in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The strong σ-donating nature of the NHC ligand enhances the electron density at the metal center, facilitating the oxidative addition step, which is often the rate-limiting step in these catalytic cycles. The steric bulk of the N-substituents, such as the 3-ethylpentyl group, can also promote the reductive elimination step, leading to higher catalyst turnover numbers.

N-heterocyclic carbene ligands derived from precursors like this compound primarily function as ancillary or spectator ligands in homogeneous catalysis. In this role, they remain coordinated to the metal center throughout the catalytic cycle, influencing its reactivity without being consumed in the reaction. The stability of the metal-NHC bond contributes to the robustness of these catalysts.

In the context of heterogeneous catalysis, NHC ligands can be immobilized on solid supports, such as polymers or silica. This allows for the recovery and reuse of the catalyst, a key advantage in industrial applications. The amine precursor can be chemically tethered to the support before the synthesis of the NHC and subsequent metalation. While specific examples utilizing this compound in this manner are not prevalent in the literature, the general methodology is well-established for other amines.

Investigation of Catalytic Mechanisms

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For reactions catalyzed by metal-NHC complexes, a variety of experimental and computational techniques are employed to elucidate the reaction pathway.

The identification of the rate-limiting step in a catalytic cycle is a key aspect of mechanistic studies. For metal-NHC catalyzed reactions, this often involves kinetic studies where the reaction rate is monitored as a function of the concentration of reactants, catalyst, and any additives. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0)-NHC complex is frequently the slowest step.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. These calculations can provide detailed information about the structures and energies of intermediates and transition states along the reaction coordinate. For example, DFT studies on Ru-NHC catalyzed olefin metathesis have provided significant insights into the mechanism, including the relative energies of the dissociative and associative pathways for substrate binding. Such studies can help in the rational design of more active and selective catalysts by modifying the electronic and steric properties of the NHC ligand.

Table 2: Common Techniques for Investigating Catalytic Mechanisms

| Technique | Information Obtained |

| Kinetic Studies | Reaction order, rate constants, activation parameters |

| In-situ Spectroscopy (NMR, IR) | Identification of reaction intermediates |

| Isotope Labeling Studies | Elucidation of bond-breaking and bond-forming steps |

| Computational Modeling (DFT) | Geometries and energies of intermediates and transition states |

While not directly documented for this compound, the broader class of ammonium (B1175870) salts can participate in supramolecular catalysis. In non-polar solvents, ammonium salts can form aggregates or reverse micelles that create a localized polar environment. This can accelerate reactions by stabilizing polar transition states, a phenomenon analogous to the active site of an enzyme. The catalytic activity of such systems can be influenced by the structure of the ammonium salt, including the steric bulk of the alkyl groups.

Furthermore, the concept of enzyme-like catalysis can be extended to synthetic systems where a catalyst is designed to mimic the function of an enzyme. This often involves creating a specific binding pocket that selectively recognizes the substrate and stabilizes the transition state of the desired reaction. While there are no specific reports of this compound being used to create such enzyme mimics, the principles of molecular recognition and transition state stabilization are central to the design of highly selective catalysts. Synthetic catalysts that mimic hydrolytic enzymes, for example, have been developed using functionalized polymers that create an active site-like environment.

Biocatalytic Applications with Amine Dehydrogenases

The synthesis of this compound through biocatalytic methods represents a sophisticated approach in modern chemistry, leveraging the high selectivity and efficiency of enzymes. Amine dehydrogenases (AmDHs) are at the forefront of this endeavor, offering a greener alternative to conventional chemical synthesis for the production of chiral amines. These enzymes catalyze the asymmetric reductive amination of a ketone precursor, in this case, 3-ethylpentan-3-one, using ammonia (B1221849) as the amine source. This biocatalytic route is of significant interest due to its potential for high enantioselectivity, operation under mild reaction conditions, and reduced environmental impact. hims-biocat.eunih.govnih.gov

However, the biocatalytic synthesis of 3-ethylpentan-3-amine presents a notable challenge due to the steric bulk of its precursor, 3-ethylpentan-3-one (diethyl ketone). Many wild-type AmDHs exhibit a limited substrate scope and struggle to accommodate bulky aliphatic ketones within their active sites. acs.org Consequently, significant research efforts have been directed towards the protein engineering of AmDHs to expand their substrate range and enhance their catalytic activity towards such sterically demanding molecules. acs.orgchemrxiv.org

Stereoselective Formation of Chiral Amines

The hallmark of biocatalytic synthesis with amine dehydrogenases is the ability to achieve high stereoselectivity, yielding enantiomerically pure chiral amines. nih.govnih.gov For a substrate like 3-ethylpentan-3-one, the enzymatic amination can theoretically produce either the (R)- or (S)-enantiomer of 3-ethylpentan-3-amine. The stereochemical outcome is dictated by the specific AmDH used, as different enzymes can exhibit opposite stereopreferences. nih.govacs.org

Research into the stereoselective amination of various prochiral ketones by AmDHs has consistently demonstrated the potential for excellent enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net While direct data for 3-ethylpentan-3-one is not extensively documented, studies on other bulky aliphatic ketones provide strong evidence for the feasibility of achieving high stereoselectivity. Through directed evolution and rational design, AmDHs have been engineered to not only accept bulky substrates but also to control the stereochemical outcome of the reaction with high fidelity. acs.org

Computational modeling and analysis of the enzyme's active site have been instrumental in understanding and engineering stereoselectivity. acs.org By identifying key amino acid residues that create steric hindrance, researchers can introduce specific mutations to reshape the substrate-binding pocket. This "fine-tuning" allows for better accommodation of the bulky ketone and precise orientation for the stereospecific hydride transfer from the cofactor, thus ensuring the formation of the desired enantiomer. acs.org

Below is a table summarizing the stereoselective amination of various bulky ketones by engineered amine dehydrogenases, illustrating the potential for achieving high enantioselectivity in the synthesis of structurally similar amines to 3-ethylpentan-3-amine.

| Substrate (Ketone) | Amine Dehydrogenase Variant | Enantiomeric Excess (ee) | Configuration |

| 2-Hexanone | Engineered LfAmDH | >99% | (S) |

| 2-Heptanone | Engineered LfAmDH | >99% | (S) |

| Cyclohexanone | Engineered AmDH | >99% | (R) |

| 3-Methyl-2-butanone | Engineered AmDH | >99% | (R) |

This table is a representation of findings from various studies on engineered amine dehydrogenases and is intended to be illustrative of the potential for stereoselective synthesis.

Optimization of Biocatalytic Reaction Conditions

Cofactor Regeneration: As the AmDH-catalyzed reaction consumes a stoichiometric amount of NADH or NADPH, an efficient cofactor regeneration system is crucial for process economy. hims-biocat.eu The choice between formate dehydrogenase (with formate as a sacrificial substrate) and glucose dehydrogenase (with glucose) depends on factors such as cost, by-product formation, and compatibility with the AmDH. hims-biocat.eunih.gov The use of ammonium formate as both the amine donor and the substrate for FDH offers an elegant, atom-efficient solution, with carbon dioxide as the only by-product. nih.gov

pH and Temperature: Amine dehydrogenases, like all enzymes, have optimal pH and temperature ranges for their activity and stability. The ideal pH for reductive amination is typically slightly alkaline, often between 8.0 and 9.5, which also favors the presence of free ammonia as the nucleophile. nih.govnih.gov The optimal temperature can vary significantly depending on the thermostability of the specific AmDH variant used, with engineered enzymes from thermophilic organisms often allowing for higher reaction temperatures, which can improve reaction rates and substrate solubility. nih.gov

Substrate and Enzyme Loading: The concentrations of the ketone substrate, ammonia, and the biocatalysts (AmDH and the cofactor-regenerating enzyme) are critical parameters. High substrate concentrations are desirable for process efficiency but can lead to substrate inhibition or toxicity to the enzymes. Therefore, a balance must be struck. The optimal enzyme loading is determined by the desired reaction time and the specific activity of the enzyme preparation.

Product Inhibition: A common challenge in biocatalysis is product inhibition, where the accumulation of the amine product can slow down or even halt the enzymatic reaction. nih.gov Strategies to mitigate product inhibition include in-situ product removal or the use of biphasic solvent systems to extract the amine from the aqueous phase as it is formed.

The following table outlines key parameters and their typical ranges for the optimization of biocatalytic reductive amination reactions.

| Parameter | Typical Range/Consideration | Rationale |

| pH | 8.0 - 9.5 | Optimal enzyme activity and favors the presence of ammonia. nih.govnih.gov |

| Temperature (°C) | 30 - 60 | Dependent on the thermostability of the AmDH variant. nih.gov |

| Ammonia Concentration | High concentrations (e.g., 1-2 M ammonium buffer) | Drives the reaction equilibrium towards product formation. nih.gov |

| Cofactor | NAD⁺/NADH or NADP⁺/NADPH | Choice depends on the specificity of the AmDH. |

| Cofactor Regeneration | FDH/Formate or GDH/Glucose | Essential for economic viability. hims-biocat.eu |

| Substrate Concentration | 50 - 200 mM | Balance between process efficiency and potential substrate inhibition. nih.gov |

| Enzyme Loading | Dependent on specific activity | Determines the reaction rate and overall process time. |

By systematically optimizing these conditions, it is possible to develop a robust and efficient biocatalytic process for the stereoselective synthesis of 3-ethylpentan-3-amine, even with its sterically challenging precursor.

Environmental Transformation and Degradation Pathways Chemical Perspectives

Chemical Reactivity in Environmental Matrices

The reactivity of 3-ethylpentan-3-amine (B13168447) hydrochloride in environmental matrices such as soil and water is influenced by factors like pH, temperature, and the presence of other chemical species.

Amine hydrochlorides, being salts of a weak base (the amine) and a strong acid (hydrochloric acid), will dissociate in water to yield the corresponding aminium ion and a chloride ion. The aminium ion can then undergo hydrolysis, a reaction with water.

The hydrolysis of the 3-ethylpentan-3-aminium ion, the protonated form of 3-ethylpentan-3-amine, establishes an equilibrium with the free amine and hydronium ions. The extent of this reaction is determined by the acidity constant (pKa) of the aminium ion.

Reaction Scheme: (CH₃CH₂)₃CNH₃⁺ + H₂O ⇌ (CH₃CH₂)₃CNH₂ + H₃O⁺

This equilibrium is pH-dependent. In acidic environments, the equilibrium will favor the protonated, more water-soluble aminium form. Conversely, in neutral to alkaline environments, the equilibrium will shift towards the free, less water-soluble, and more volatile tertiary amine. While the C-N bond in the amine itself is generally stable to hydrolysis under typical environmental conditions, the salt form's dissociation is a critical first step in its environmental distribution and subsequent reactions.

Table 1: Factors Influencing the Hydrolysis of 3-ethylpentan-3-amine hydrochloride

| Factor | Influence on Hydrolysis Equilibrium |

| pH | Lower pH favors the protonated (aminium) form. Higher pH favors the deprotonated (free amine) form. |

| Temperature | Increased temperature can slightly increase the rate of dissociation and subsequent reactions. |

| Water Salinity | High ionic strength can influence the activity of the involved ions, potentially shifting the equilibrium. |

The tertiary amine, 3-ethylpentan-3-amine, once liberated from its salt form, can be susceptible to oxidation. Environmental oxidants such as hydroxyl radicals (•OH), often generated photochemically in sunlit surface waters and the atmosphere, can initiate degradation.